molecular formula C15H26O7 B15145037 Valproic acid beta-D-glucuronide-d6

Valproic acid beta-D-glucuronide-d6

Cat. No.: B15145037
M. Wt: 324.40 g/mol
InChI Key: XSCZOVQIKNSEEU-VFIMQGFXSA-N
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Description

Valproic acid, also known as 2-propylpentanoic acid, is a carboxylic acid derivative that has been widely used as an anticonvulsant and mood-stabilizing drug. It was first synthesized in 1881 by Beverly S. Burton and later discovered to have anticonvulsant properties in 1963 by Pierre Eymard. Valproic acid is primarily used to treat epilepsy, bipolar disorder, and to prevent migraine headaches .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valproic acid can be synthesized through several methods. One common method involves the reaction of 2-bromopentane with sodium cyanide to form 2-cyanopentane, which is then hydrolyzed to produce valproic acid. Another method involves the reaction of valeric acid with bromine and phosphorus to form 2-bromovaleric acid, which is then reacted with sodium propionate to yield valproic acid .

Industrial Production Methods: Industrial production of valproic acid typically involves the oxidation of 2-propylpentanal using potassium permanganate or other oxidizing agents. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Valproic acid undergoes various chemical reactions, including:

    Oxidation: Valproic acid can be oxidized to form 2-propylpentanoic acid.

    Reduction: It can be reduced to form 2-propylpentanol.

    Substitution: Valproic acid can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Valproic acid has a wide range of scientific research applications:

Mechanism of Action

Valproic acid exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Uniqueness of Valproic Acid: Valproic acid is unique due to its broad spectrum of activity, affecting multiple neurotransmitter systems and ion channels. It also has a wide range of therapeutic applications beyond epilepsy, including mood stabilization and migraine prevention .

Valproic acid continues to be a compound of significant interest in both clinical and research settings due to its diverse pharmacological properties and therapeutic potential.

Properties

Molecular Formula

C15H26O7

Molecular Weight

324.40 g/mol

IUPAC Name

(2R,4S,5R)-2,3,4-trihydroxy-5-[5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H26O7/c1-3-5-8(6-4-2)15(21)22-10-7-9(14(19)20)11(16)13(18)12(10)17/h8-13,16-18H,3-7H2,1-2H3,(H,19,20)/t9?,10-,11-,12-,13?/m1/s1/i1D3,2D3

InChI Key

XSCZOVQIKNSEEU-VFIMQGFXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O[C@@H]1CC([C@H](C([C@@H]1O)O)O)C(=O)O

Canonical SMILES

CCCC(CCC)C(=O)OC1CC(C(C(C1O)O)O)C(=O)O

Origin of Product

United States

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